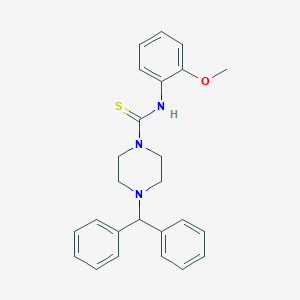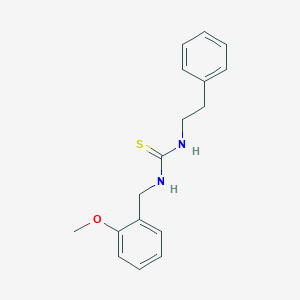
4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BTCP and is a member of the piperazine family.
作用機序
The exact mechanism of action of 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is not yet fully understood. However, it has been reported to act as a dopamine and serotonin receptor antagonist, which may contribute to its analgesic, anxiolytic, and antipsychotic effects. It has also been reported to have an affinity for the sigma-1 receptor, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which may contribute to its analgesic, anxiolytic, and antipsychotic effects. It has also been found to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide in lab experiments is its potential applications in various fields of scientific research. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide. One of the main directions is to further investigate its potential applications in the treatment of various neurological and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity in various experimental models. Finally, the development of new synthesis methods for this compound may also be an area of future research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to determine its safety and efficacy in various experimental models.
合成法
The synthesis of 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide involves the reaction of benzhydryl chloride with 2-methoxyaniline in the presence of sodium hydride. The resulting intermediate is then reacted with piperazine in the presence of carbon disulfide to obtain the final product. This synthesis method has been reported in various research articles, and it has been found to be a reliable and efficient method for the synthesis of this compound.
科学的研究の応用
4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to have analgesic, anxiolytic, and antipsychotic effects, making it a potential candidate for the treatment of various neurological disorders. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
特性
分子式 |
C25H27N3OS |
|---|---|
分子量 |
417.6 g/mol |
IUPAC名 |
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C25H27N3OS/c1-29-23-15-9-8-14-22(23)26-25(30)28-18-16-27(17-19-28)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3,(H,26,30) |
InChIキー |
IJLFPQDXCYIPKB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl (4-{[(isobutylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215756.png)

![5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B215759.png)
![Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215762.png)

![4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B215766.png)
![Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate](/img/structure/B215768.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B215770.png)
![1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215771.png)


